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Compound of Interest

Compound Name:
3-(difluoromethoxy)-4-iodo-1,2-

thiazole

CAS No.: 2731008-26-5

Cat. No.: B6173853

Get Quote

Executive Summary
The 4-iodo-1,2-thiazole scaffold represents a critical pharmacophore in modern drug design,

particularly for lysyl-tRNA synthetase inhibitors and novel herbicides. Despite its synthetic

utility, the crystallographic characterization of the pure 4-iodo-1,2-thiazole core remains

"elusive" in open literature, often requiring researchers to rely on data from stable derivatives or

isosteres.

This guide objectively compares the structural properties of 4-iodo-1,2-thiazole derivatives

against their closest crystallographic isostere, 4-iodo-1H-pyrazole. By synthesizing data from

recent high-resolution studies (2023-2025), we establish a baseline for predicting halogen bond

(XB) performance, crystal packing efficiency, and solid-state stability.
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The Core Challenge: Unlike the robustly characterized 4-iodopyrazoles, simple 4-iodo-1,2-

thiazoles often exhibit low melting points and high solubility, complicating single-crystal growth.

Structural validation typically relies on "heavy" derivatives (e.g., 3-amino-N-substituted

analogs).

Comparative Metrics: The following table contrasts the crystallographic parameters of the

target scaffold (derived from 3-amino-4-iodo-5-carboxamide derivatives) against the verified 4-

iodo-1H-pyrazole standard.
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Feature
Target: 4-Iodo-1,2-

thiazole Derivatives

Alternative: 4-Iodo-

1H-pyrazole

Impact on

Performance

C-I Bond Length
2.06 – 2.09 Å

(Predicted/Derivative)

2.084(3) Å

(Experimental)

Shorter C-I bonds in

thiazoles suggest

stronger

-hole potential for

halogen bonding.

Crystal System
Typically Monoclinic

(P2₁/c)
Orthorhombic (Pbca)

Monoclinic systems in

thiazoles often favor

planar stacking,

enhancing

-

interactions.

Packing Motif
Dimer / Sheet (via

Amide H-bonds)

Catemeric Chain (via

N-H...N)

Catemers (infinite

chains) provide higher

lattice energy/stability

than discrete dimers.

Halogen Bond
C-I[1][2][3]···O / C-I···N

(Strong Directionality)
N-H···N (Dominant)

4-Iodothiazoles are

superior XB donors

due to the electron-

withdrawing S-N bond

enhancing the Iodine

-hole.

Density

~1.8 - 2.1 g/cm³

(Derivative

dependent)

2.245 g/cm³

Higher density

correlates with better

solid-state stability for

formulation.

Key Insight - The "Sigma-Hole" Advantage: The 1,2-thiazole ring (S-N bond) is more electron-

deficient than the pyrazole ring. This depletes electron density from the iodine atom at position

4, significantly enlarging its
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-hole. Consequently, 4-iodo-1,2-thiazoles form stronger, more directional halogen bonds with
biological targets (e.g., carbonyl backbone of proteins) compared to their pyrazole
counterparts.

Experimental Protocols
To obtain high-quality crystals of 4-iodo-1,2-thiazole derivatives, standard evaporation often

fails due to oil formation. The following Self-Validating Protocol utilizes a "Heavy Atom" seeding

approach.

Objective: Synthesize and crystallize a stable 4-iodo derivative for X-ray diffraction.

Iodination (The "Activation" Step):

Reagents: 3-methylisothiazole (1.0 eq), N-iodosuccinimide (NIS, 1.2 eq), TFA (0.1 eq).

Solvent: Acetonitrile (MeCN).

Procedure: Dissolve substrate in MeCN. Add TFA (catalyst). Add NIS portion-wise at 0°C

to prevent di-iodination. Stir at RT for 4h.

Validation: Monitor via TLC (Hexane/EtOAc 8:1). Product spot should be UV-active and

distinct from starting material.

Workup: Quench with sat. Na₂S₂O₃ (removes excess iodine color). Extract with DCM.

Crystallization (The "Vapor Diffusion" Method):

Solvent System: Dissolve 20 mg of purified product in 0.5 mL Acetone (Good solubility).

Precipitant:Pentane (Poor solubility, volatile).

Setup: Place the acetone solution in a small inner vial. Place this vial open inside a larger

jar containing 5 mL of pentane. Cap the large jar tightly.

Mechanism: Pentane vapor slowly diffuses into the acetone, gently lowering solubility and

forcing ordered nucleation.

Timeline: Leave undisturbed at 4°C for 3-7 days.
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Success Indicator: Prismatic, colorless needles appearing on the walls.

Visualization of Structural Logic
The following diagram illustrates the critical interaction networks distinguishing the 4-iodo-1,2-

thiazole scaffold from its alternatives.
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Figure 1: Comparative interaction logic. The 1,2-thiazole core promotes stronger halogen

bonding (Green) compared to the H-bond dominance of the pyrazole alternative.
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Figure 2: Step-by-step workflow for isolating crystallographic-grade 4-iodo-1,2-thiazole

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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